1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene
Overview
Description
“1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene” is a benzene-derived compound. Benzene-derived compounds can have multiple possible names associated with their structure . The general format for naming such compounds is: (positions of substituents (if >1)- + # (di, tri, …) + substituent)n + benzene .
Synthesis Analysis
The synthesis of benzene derivatives like “this compound” typically involves electrophilic aromatic substitution . The general mechanism involves two steps . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
Benzene contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . The six pi electrons obey Huckel’s rule, making benzene especially stable . This means that the aromatic ring wants to be retained during reactions . Because of this, benzene does not undergo addition like other unsaturated hydrocarbons .Chemical Reactions Analysis
Reactions that occur at the benzylic position are very important for synthesis problems . For example, a free radical reaction can occur where NBS (N-bromosuccinimide) loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen to form succinimide .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can vary depending on its specific structure and composition .Mechanism of Action
The mechanism of action for “1-Bromo-2-ethoxy-3-fluoro-6-nitrobenzene” involves electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
Properties
IUPAC Name |
3-bromo-2-ethoxy-1-fluoro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrFNO3/c1-2-14-8-5(10)3-4-6(7(8)9)11(12)13/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGWRBNHKVFTGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1Br)[N+](=O)[O-])F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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